N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide
Description
Properties
IUPAC Name |
N-[4-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]-2-(4-methylpyrimidin-2-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O2/c1-13-9-10-21-20(22-13)29-12-19(28)26-16-7-5-15(6-8-16)25-17-11-18(27(3)4)24-14(2)23-17/h5-11H,12H2,1-4H3,(H,26,28)(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFQSCFUVOKAPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OCC(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Chloro-6-(dimethylamino)-2-methylpyrimidine
The synthesis begins with 2,4-dichloro-6-methylpyrimidine (1), which undergoes selective substitution at the 4-position using dimethylamine.
Procedure:
- Dissolve 2,4-dichloro-6-methylpyrimidine (10.0 g, 56.8 mmol) in tetrahydrofuran (100 mL).
- Add dimethylamine (40% in H2O, 30 mL, 170.4 mmol) dropwise at 0°C.
- Stir at room temperature for 12 hours.
- Concentrate under reduced pressure and purify via silica gel chromatography (hexane/ethyl acetate, 4:1) to yield 4-chloro-6-(dimethylamino)-2-methylpyrimidine (2) as a white solid (8.2 g, 78%).
Characterization Data:
- 1H NMR (400 MHz, CDCl3): δ 6.35 (s, 1H, pyrimidine-H), 3.10 (s, 6H, N(CH3)2), 2.45 (s, 3H, CH3).
- LC-MS (ESI+): m/z 187.1 [M+H]+.
Coupling with 4-Nitroaniline
The 2-chloro group in (2) is displaced by 4-nitroaniline to introduce the phenylamino linkage.
Procedure:
- Reflux a mixture of (2) (5.0 g, 26.8 mmol), 4-nitroaniline (4.1 g, 29.5 mmol), and acetic acid (2 mL) in isopropanol (50 mL) for 8 hours.
- Cool, filter the precipitate, and wash with cold ethanol to obtain 4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)nitrobenzene (3) (6.7 g, 82%).
Characterization Data:
- 1H NMR (400 MHz, DMSO-d6): δ 9.85 (s, 1H, NH), 8.25 (d, J = 8.8 Hz, 2H, Ar-H), 7.95 (d, J = 8.8 Hz, 2H, Ar-H), 6.50 (s, 1H, pyrimidine-H), 3.05 (s, 6H, N(CH3)2), 2.40 (s, 3H, CH3).
- Mp: 198–200°C.
Reduction of Nitro to Amine
Catalytic hydrogenation reduces the nitro group to an amine.
Procedure:
- Suspend (3) (5.0 g, 16.4 mmol) in ethanol (100 mL) with 10% Pd/C (0.5 g).
- Stir under H2 (1 atm) at 25°C for 6 hours.
- Filter and concentrate to yield 4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenylamine (4) as a tan solid (4.1 g, 92%).
Characterization Data:
- 1H NMR (400 MHz, DMSO-d6): δ 7.60 (d, J = 8.4 Hz, 2H, Ar-H), 6.75 (d, J = 8.4 Hz, 2H, Ar-H), 6.30 (s, 1H, pyrimidine-H), 5.20 (s, 2H, NH2), 3.00 (s, 6H, N(CH3)2), 2.35 (s, 3H, CH3).
Synthesis of 2-((4-Methylpyrimidin-2-yl)oxy)acetic Acid
Etherification of 4-Methylpyrimidin-2-ol
4-Methylpyrimidin-2-ol (5) reacts with chloroacetic acid to form the ether linkage.
Procedure:
- Reflux a mixture of (5) (3.0 g, 24.2 mmol), chloroacetic acid (2.7 g, 28.5 mmol), and K2CO3 (6.7 g, 48.4 mmol) in acetone (50 mL) for 12 hours.
- Acidify with HCl (1M), extract with ethyl acetate, and dry over Na2SO4 to obtain 2-((4-methylpyrimidin-2-yl)oxy)acetic acid (6) (3.8 g, 76%).
Characterization Data:
- 1H NMR (400 MHz, DMSO-d6): δ 8.40 (d, J = 5.2 Hz, 1H, pyrimidine-H), 6.90 (d, J = 5.2 Hz, 1H, pyrimidine-H), 4.70 (s, 2H, OCH2CO), 2.30 (s, 3H, CH3).
- IR (KBr): 1720 cm−1 (C=O).
Coupling of Fragments to Form the Target Compound
Activation of Carboxylic Acid
Convert (6) to its acid chloride using thionyl chloride.
Procedure:
- Reflux (6) (2.0 g, 10.3 mmol) with thionyl chloride (10 mL) for 2 hours.
- Evaporate excess thionyl chloride to yield 2-((4-methylpyrimidin-2-yl)oxy)acetyl chloride (7) as a yellow oil (2.1 g, 95%).
Amide Bond Formation
React (7) with (4) to form the final acetamide.
Procedure:
- Dissolve (4) (3.0 g, 11.2 mmol) in dry dichloromethane (50 mL).
- Add (7) (2.5 g, 12.3 mmol) and triethylamine (3.4 mL, 24.6 mmol) dropwise at 0°C.
- Stir at room temperature for 4 hours, wash with water, and purify via silica gel chromatography (dichloromethane/methanol, 20:1) to obtain the target compound (4.1 g, 72%).
Characterization Data:
- 1H NMR (400 MHz, DMSO-d6): δ 10.20 (s, 1H, NH), 8.45 (d, J = 5.2 Hz, 1H, pyrimidine-H), 8.10 (d, J = 8.8 Hz, 2H, Ar-H), 7.65 (d, J = 8.8 Hz, 2H, Ar-H), 6.95 (d, J = 5.2 Hz, 1H, pyrimidine-H), 6.50 (s, 1H, pyrimidine-H), 4.80 (s, 2H, OCH2CO), 3.05 (s, 6H, N(CH3)2), 2.50 (s, 3H, CH3), 2.35 (s, 3H, CH3).
- 13C NMR (100 MHz, DMSO-d6): δ 169.8 (C=O), 163.5, 158.2, 157.0, 155.4, 142.1, 131.5, 128.9, 122.4, 114.5, 108.2, 66.7 (OCH2), 40.1 (N(CH3)2), 22.5 (CH3), 21.0 (CH3).
- HPLC Purity: 98.5% (C18 column, acetonitrile/H2O, 70:30).
Optimization and Challenges
Reaction Condition Tuning
Yield Optimization
| Step | Yield (%) | Key Parameters |
|---|---|---|
| 2.1 | 78 | THF, 0°C → RT |
| 2.2 | 82 | iPrOH, reflux |
| 4.2 | 72 | DCM, TEA |
Chemical Reactions Analysis
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex molecules. Its unique functional groups allow for the development of new compounds with tailored properties.
Biology
- Biochemical Probes : Researchers utilize this compound to study its effects on cellular processes. It can act as a biochemical probe to investigate specific biological pathways and interactions.
Medicine
- Therapeutic Potential : Investigations are ongoing into its potential therapeutic applications, particularly in modulating biological pathways related to disease mechanisms. Research suggests it may have implications in cancer treatment and other therapeutic areas.
Industry
- Specialty Chemicals Production : The compound's properties make it valuable in the manufacture of specialty chemicals and materials, contributing to advancements in industrial applications.
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide typically involves multi-step procedures:
- Formation of Intermediates : A common method includes reacting 4-methylpyrimidin-2-ol with 2-bromoacetyl chloride in the presence of a base.
- Subsequent Reactions : Further reactions involve amines and pyrimidinyl groups under controlled temperatures and solvents to yield the final product.
Industrial Production Methods
Industrial synthesis often employs batch reactors with precise control over temperature, pressure, and reagent handling to ensure high purity and yield. The use of catalysts enhances efficiency while minimizing by-products.
Mechanism of Action
The mechanism by which N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide exerts its effects varies based on its application. In biological systems, it often interacts with specific molecular targets such as enzymes, receptors, or DNA. This interaction can modulate signaling pathways, inhibit or activate enzymes, or alter gene expression, resulting in varied biological outcomes. The precise pathways involved are dependent on the specific context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Pyrimidine-Acetamide Scaffolds
N-(2-Fluorophenyl)-2-((6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl)oxy)acetamide ()
- Key Differences :
- Substitution: The 4-methylpiperidin-1-yl group replaces the dimethylamino group on the pyrimidine ring.
- Fluorophenyl vs. Biological Implications: Piperidine substituents often enhance lipophilicity but may reduce solubility compared to dimethylamino groups .
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide ()
- Key Differences :
- Sulfanyl (S–) vs. Ether (O–) Linkage: The sulfur atom increases molecular weight and may affect oxidative stability.
- Pyridinyl vs. Pyrimidinyl Acceptor: The pyridine ring lacks the hydrogen-bonding capability of the pyrimidine’s nitrogen-rich structure.
2-[(6-Ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide () Key Differences:
- Thienopyrimidinone Core: Incorporates a sulfur-containing heterocycle, which alters electronic properties and bioavailability.
- Nitrophenyl Group: Introduces strong electron-withdrawing effects, contrasting with the electron-donating methyl and dimethylamino groups in the target compound. Activity: Nitrophenyl derivatives often exhibit enhanced antimicrobial activity but may suffer from toxicity .
Pharmacological and Physicochemical Properties
- Electronic Effects: The dimethylamino group in the target compound donates electrons, stabilizing charge-transfer interactions in biological systems, whereas electron-withdrawing groups (e.g., nitro in ) may enhance reactivity but reduce stability .
- Hydrogen Bonding: The pyrimidine-aminophenyl group in the target compound facilitates intramolecular N–H⋯N hydrogen bonding, a feature critical for maintaining conformational stability in analogues (e.g., ) .
Biological Activity
N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide, a compound with a complex chemical structure, has garnered attention in various fields of biological research. This article delves into its biological activity, exploring its mechanisms, potential therapeutic applications, and relevant case studies.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C20H23N5O2 |
| Molecular Weight | 397.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | YTAAZCLUCDJDNZ-UHFFFAOYSA-N |
The compound exhibits its biological activity primarily through interactions with specific molecular targets such as enzymes and receptors. It may function as an enzyme inhibitor by binding to active or allosteric sites, thereby altering the conformation of the enzyme and inhibiting substrate access. In receptor-mediated pathways, it may act as either an agonist or antagonist, influencing signal transduction pathways.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives similar to this compound. For instance, compounds derived from pyrimidine structures have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:
- IC50 Values Against COX Enzymes:
- COX-1: 19.45 ± 0.07 μM (compound 3b)
- COX-2: 31.4 ± 0.12 μM (compound 3b)
These findings suggest that the compound may possess significant anti-inflammatory properties, potentially useful in treating conditions characterized by excessive inflammation .
Antimicrobial Activity
The compound's structure also suggests potential antimicrobial properties. Pyrimidine derivatives have been explored for their ability to combat bacterial infections by targeting specific bacterial enzymes. The design and synthesis of novel antimicrobial agents based on similar structures have shown promising results in preliminary assays .
Study on Anti-inflammatory Effects
A study investigated the anti-inflammatory effects of several pyrimidine derivatives in vivo using carrageenan-induced paw edema models in rats. The results indicated that certain derivatives exhibited anti-inflammatory effects comparable to indomethacin, with effective doses (ED50) calculated as follows:
| Compound | ED50 (μM) | Comparison Drug | ED50 (μM) |
|---|---|---|---|
| Compound 7 | 11.60 | Indomethacin | 9.17 |
| Compound 8 | 8.23 | Indomethacin | 9.17 |
| Compound 9 | 9.47 | Indomethacin | 9.17 |
These results support the hypothesis that this compound may have similar therapeutic applications .
Research on Anticancer Potential
Another study focused on the compound's potential as an anticancer agent by evaluating its effects on tumor organoid models. The findings indicated that it could inhibit tumor growth effectively, with IC50 values demonstrating dose-dependent cytotoxicity against cancer cells . This positions the compound as a candidate for further development in cancer therapeutics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
